molecular formula C18H17BrN2O3S B2929945 1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one CAS No. 1799263-17-4

1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one

Cat. No.: B2929945
CAS No.: 1799263-17-4
M. Wt: 421.31
InChI Key: ZSDNHJDLWFOMPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one (CAS 1799263-17-4) is a complex organic molecule with a distinct hybrid structure that combines imidazolidinone and phenyl nuclei with a bromo-substituted vinyl sulfonila functional group . This architecture confers distinct physicochemical properties, including high thermal stability and resistance to hydrolysis . The molecule features a potent sulfonila etênico group that acts as a powerful electrophile, making it a versatile intermediate for sulfonylation reactions in organic synthesis, particularly for the selective functionalization of nucleophiles . The aromatic bromo group provides an additional site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, expanding its utility in constructing more complex molecular architectures . Its partial planarity and rigid structure are favorable for studies of interaction with biological targets . Compounds based on the imidazolidinone core, like this one, are of significant research interest in medicinal chemistry. Related analogues have been investigated as novel antimitotic prodrugs activated by CYP1A1 for targeting breast cancer cells , and other imidazolidinone derivatives have been explored as 11β-HSD1 inhibitors for the treatment of diabetes . The product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(E)-2-(4-bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3S/c1-20-17(22)13-21(18(20)15-5-3-2-4-6-15)25(23,24)12-11-14-7-9-16(19)10-8-14/h2-12,18H,13H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDNHJDLWFOMPA-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(N(CC1=O)S(=O)(=O)C=CC2=CC=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(N(CC1=O)S(=O)(=O)/C=C/C2=CC=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a bromophenyl group, a sulfonyl moiety, and an imidazolidinone ring. The chemical formula is C18H18BrN2O3SC_{18}H_{18}BrN_2O_3S. Its structural characteristics suggest potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

The biological activity of 1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonyl group is known to participate in interactions with active sites of various enzymes, potentially leading to inhibition.
  • Receptor Binding : The bromophenyl group may enhance binding affinity to specific receptors, influencing signal transduction pathways.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, likely due to its ability to disrupt microbial cell function.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Biological Activity Effect Reference
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits specific kinases involved in cancer progression
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Study : A study published in 2024 demonstrated that 1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Cancer Research : In vitro studies have shown that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and disruption of mitochondrial membrane potential .
  • Enzyme Inhibition : Research focusing on kinase inhibition revealed that this compound effectively inhibits specific kinases associated with tumor growth, suggesting its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Structural Analogs in the Imidazolidinone Series

Key derivatives synthesized from the same precursor (compound 1) include:

Compound Substituent at Position 1 Key Functional Groups Applications/Properties
Target (E)-2-(4-Bromophenyl)ethenylsulfonyl Sulfonyl, bromophenyl Potential sulfonamide drug candidate
2 (Ref) Ethyl ester-linked acetate Ester, thioxo Intermediate for hydrolysis/hydrazinolysis
3 (Ref) Carboxylic acid-linked acetate Carboxylic acid, thioxo Enhanced solubility in polar solvents
4 (Ref) Hydrazide-linked acetate Hydrazide, thioxo Precursor for pyrazole derivatives
5–8 (Ref) Pyrazole derivatives Pyrazole, cyano, dione Explored for biological activity

Key Differences :

  • Biological Relevance : The bromophenyl group may enhance lipophilicity and membrane permeability compared to purely polar substituents (e.g., carboxylic acid in compound 3) .

Comparison with Benzimidazole-Terphenyl Derivatives ()

The compound in , (2E)-3-[4-(1H-benzimidazol-2-ylmethoxy)-3-methoxyphenyl]-1-(difluoro-methoxy-terphenyl)prop-2-en-1-one, diverges structurally but shares features relevant to pharmacological activity:

  • Core Structure: While the target compound uses an imidazolidinone, ’s compound employs a benzimidazole-terphenyl scaffold.
  • Substituents : Methoxy and fluorine groups in ’s compound may improve metabolic stability compared to the bromophenyl-sulfonyl group in the target compound.
  • Applications : Both compounds are candidates for bioactive agents, but the benzimidazole-terphenyl derivative is explicitly evaluated for antifungal and anti-inflammatory properties .

Cyanostyryl Derivatives in Supramolecular Chemistry ()

Compounds like CS1–CS3 (cyanostyrylbenzene derivatives) differ significantly but highlight the role of π-conjugated systems:

  • Functional Groups: Cyano groups enable strong dipolar interactions, whereas the target compound’s bromophenyl-sulfonyl group may engage in hydrogen bonding via sulfonyl oxygen atoms .
  • Material Applications: Cyanostyryl derivatives are used in stimuli-responsive luminescent materials, whereas the target compound’s bromine and sulfonyl groups may suit pharmaceutical or catalysis applications .

Hydrogen Bonding and Crystallography

  • Intermolecular Interactions : The sulfonyl group can act as a hydrogen bond acceptor, forming stronger interactions than thioxo (S) or ester (O) groups in analogs. This may influence crystal packing and stability, as analyzed via SHELX software () .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one, and what key reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols. For example, bromophenyl acetic acid derivatives can be converted to acyl chlorides using oxalyl chloride (1.2 eq) in CH₂Cl₂ with catalytic DMF, followed by coupling with imidazolidinone precursors . Yield optimization depends on solvent polarity, reaction time (e.g., 2 hours for acyl chloride formation), and stoichiometric control. Purification via column chromatography or recrystallization ensures product integrity.

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is used to resolve the structure. Key parameters include space group assignment, unit cell dimensions, and refinement statistics (e.g., R-factors). Stabilizing interactions often involve π-π stacking between aromatic rings (e.g., phenyl and bromophenyl groups) and hydrogen bonds involving sulfonyl oxygen atoms .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) complement experimental data in elucidating the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Experimental UV-Vis spectra and NMR chemical shifts can be cross-validated with theoretical results to confirm electronic transitions and resonance structures . Discrepancies may arise from solvent effects or basis set limitations, requiring iterative refinement.

Q. What experimental design strategies are recommended for assessing the environmental fate and ecotoxicological impact of this compound?

  • Methodological Answer : Follow frameworks like the INCHEMBIOL project , which combines:

  • Laboratory studies : Measure hydrolysis rates, photodegradation (using UV irradiation), and biodegradation (OECD 301 tests).
  • Ecotoxicology : Assess acute/chronic toxicity in model organisms (e.g., Daphnia magna) across concentrations (0.1–100 mg/L).
  • Field simulations : Use microcosms to evaluate bioaccumulation in soil-water systems.

Q. How should researchers address contradictions between spectroscopic data (e.g., NMR chemical shifts) and computational predictions?

  • Methodological Answer :

  • Step 1 : Confirm sample purity via HPLC or mass spectrometry.
  • Step 2 : Re-examine computational parameters (e.g., solvent model, conformational sampling).
  • Step 3 : Use X-ray crystallography to resolve stereochemical ambiguities. Dynamic effects (e.g., tautomerism) may require molecular dynamics simulations .

Q. What advanced spectroscopic techniques are critical for analyzing the stereochemical integrity of the (E)-ethenyl sulfonyl group during synthesis?

  • Methodological Answer :

  • NOESY NMR : Detects spatial proximity of protons to confirm trans (E) configuration (e.g., coupling constants J ≈ 16 Hz).
  • Circular Dichroism (CD) : Applicable if chiral centers are present, providing enantiomeric excess data.
  • Time-resolved IR spectroscopy : Monitors sulfonyl group reactivity during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.